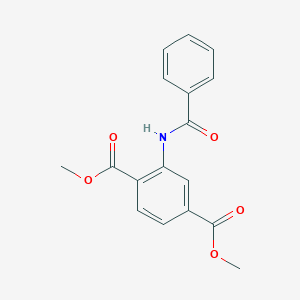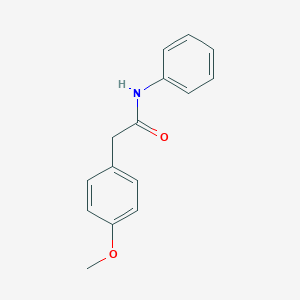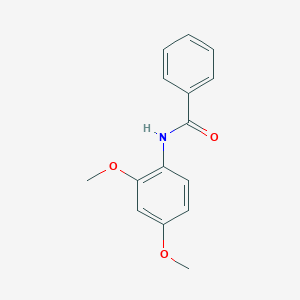
2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide, also known as A-836339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide exerts its effects by selectively activating CB2 receptors, which are primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokine production, the reduction of immune cell migration, and the modulation of pain perception. Additionally, CB2 receptor activation has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and excitotoxicity in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of immune cell migration, the modulation of pain perception, and the reduction of oxidative stress and inflammation in the brain. Additionally, it has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide is its selectivity for CB2 receptors, which allows for targeted modulation of immune and inflammatory responses without affecting CB1 receptors, which are primarily expressed in the brain and are responsible for the psychoactive effects of cannabinoids. Additionally, 2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide has a favorable safety profile, with no significant adverse effects observed in animal studies. However, one of the limitations of 2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. Finally, there is a need for more extensive safety and toxicity studies to assess its potential for clinical use.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide involves the reaction of 2-(4-chlorophenoxy)aniline with 2-isopropylphenylacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature under an inert atmosphere. The product is obtained by purification through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2-isopropylphenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain, neuropathic pain, and osteoarthritis. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis.
Eigenschaften
Molekularformel |
C17H18ClNO2 |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)15-5-3-4-6-16(15)19-17(20)11-21-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
OJCHLPLCXCRQDX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



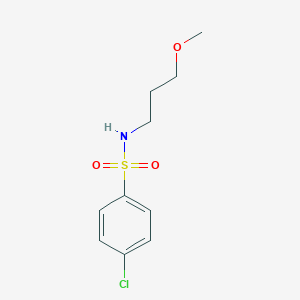
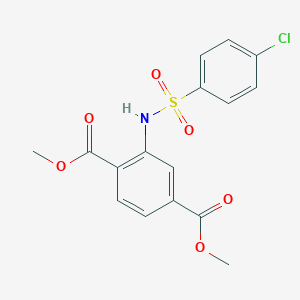
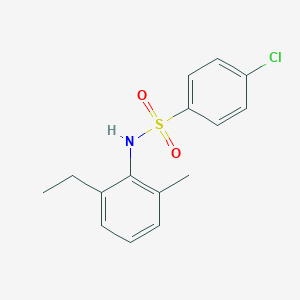

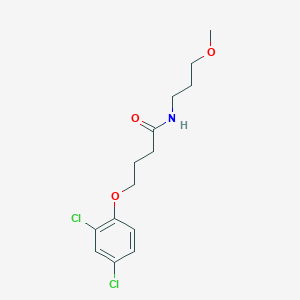
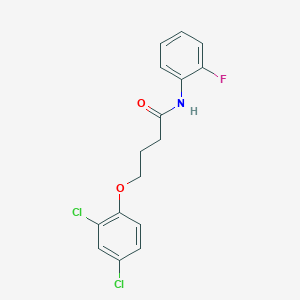
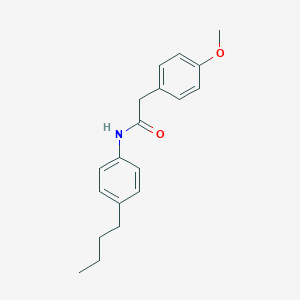

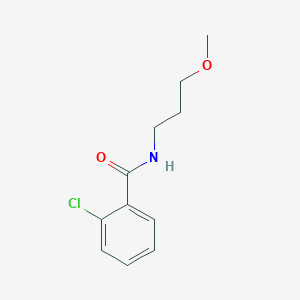
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
